2,5-Dimethyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its indole core structure with two methyl groups at the 2 and 5 positions and a partially saturated 2,3-dihydro ring. The indole nucleus is known for its aromaticity and biological activity, making derivatives like this compound of great interest in scientific research.
Mechanism of Action
Target of Action
2,5-Dimethylindoline, also known as 2,5-Dimethyl-2,3-dihydro-1H-indole, is a derivative of the indole compound . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 2,5-Dimethylindoline may also interact with various targets.
Mode of Action
Indole derivatives, in general, are known to interact with their targets and induce changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . For instance, they are involved in the metabolism of tryptophan, an essential amino acid . .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that 2,5-dimethylindoline may also have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2,5-Dimethyl-2,3-dihydro-1H-indole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which makes it a valuable compound for developing new therapeutic agents . The interactions of this compound with enzymes such as cytochrome P450 and monoamine oxidase have been studied, revealing its potential to modulate enzymatic activity and influence metabolic pathways . Additionally, it has shown interactions with proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to activate certain signaling pathways that lead to the expression of genes involved in cell proliferation and differentiation . Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific receptors and enzymes, leading to conformational changes that either inhibit or activate their function . For example, its interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity, which can affect the metabolism of other compounds . Additionally, this compound has been shown to modulate gene expression by binding to transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been noted, particularly in in vitro and in vivo studies . For instance, prolonged exposure to this compound has been associated with changes in cell morphology and function, indicating potential long-term impacts on cellular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes result in the formation of metabolites that can be excreted from the body . Additionally, this compound has been shown to influence metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, which influence its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of the compound in biological systems .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Studies have shown that the compound can localize to the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biological effects . The localization of this compound within these subcellular compartments is critical for its activity and function, as it allows the compound to interact with specific biomolecules and modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,5-dimethylphenylhydrazine with an aldehyde or ketone followed by cyclization can yield the desired indole derivative. Another method involves the reduction of 2,5-dimethylindole using hydrogenation techniques.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed in hydrogenation reactions to achieve the desired dihydroindole structure.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Further reduction can lead to fully saturated indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products:
Oxidation: Indole-2,5-dione derivatives.
Reduction: 2,5-Dimethylindoline.
Substitution: 3-substituted-2,5-dimethylindole derivatives.
Scientific Research Applications
2,5-Dimethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2,3-Dimethylindole
- 2,5-Dimethylindole
- 2,3-Dihydro-1H-indole
Comparison: 2,5-Dimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern and partially saturated ring Compared to 2,3-Dimethylindole and 2,5-Dimethylindole, the dihydro form exhibits different reactivity and biological activity
Properties
IUPAC Name |
2,5-dimethyl-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-5,8,11H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEUSNIEJOXRAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.